molecular formula C20H17ClN2O3 B6547612 1-[(3-chlorophenyl)methyl]-N-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 946311-88-2

1-[(3-chlorophenyl)methyl]-N-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B6547612
CAS No.: 946311-88-2
M. Wt: 368.8 g/mol
InChI Key: NBRGWUNRWCUOLT-UHFFFAOYSA-N
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Description

1-[(3-Chlorophenyl)methyl]-N-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a synthetic carboxamide derivative featuring a dihydropyridine core substituted with a 3-chlorophenylmethyl group at position 1 and a 2-methoxyphenylamide moiety at position 3. Its molecular formula is C₂₀H₁₆ClN₂O₃, with a molar mass of 375.81 g/mol. The compound’s structure combines aromatic chlorination and methoxy substitution, which may influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-N-(2-methoxyphenyl)-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O3/c1-26-18-8-3-2-7-17(18)22-20(25)15-9-10-19(24)23(13-15)12-14-5-4-6-16(21)11-14/h2-11,13H,12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBRGWUNRWCUOLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(3-chlorophenyl)methyl]-N-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a dihydropyridine derivative that has attracted attention due to its potential biological activities. This compound's structure includes a chlorophenyl group and a methoxyphenyl moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The compound is characterized by the following chemical formula and properties:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC20H16ClN3O4
Molecular Weight397.8 g/mol
LogP3.2
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes related to disease processes, potentially modulating pathways involved in inflammation or cancer progression.
  • Receptor Interaction : It may interact with various receptors in the body, altering physiological responses.
  • Oxidative Stress Modulation : The compound might exhibit antioxidant properties, protecting cells from oxidative damage.

Biological Activity

Research has indicated several biological activities associated with this compound:

  • Anticancer Activity : Preliminary studies suggest that derivatives of dihydropyridine compounds exhibit antiproliferative effects on various cancer cell lines. For instance, compounds similar to this compound have shown effectiveness against glioma cells, indicating potential use in cancer therapy .
  • Antimicrobial Properties : The compound has been evaluated for its antibacterial and antifungal activities. Studies have reported that certain dihydropyridine derivatives possess significant antimicrobial effects against a range of pathogens .

Study 1: Anticancer Activity

A study conducted by Treptow et al. demonstrated that dihydropyrimidinones exhibited antiproliferative activity against glioma cell lines (C6 rat) with IC50 values in the low micromolar range. This suggests that structurally similar compounds could also provide therapeutic benefits in oncology .

Study 2: Antimicrobial Effects

In another study focusing on the synthesis of heterocyclic compounds, derivatives similar to the target compound were tested for antimicrobial efficacy. Results indicated significant activity against both Gram-positive and Gram-negative bacteria, supporting the potential for development as antimicrobial agents .

Comparison with Similar Compounds

Pyridazine vs. Pyridine Core

Compound 8 (1-benzyl-N-(3-(cyclopropylcarbamoyl)phenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide) shares a dihydropyridine core but replaces the 3-chlorophenylmethyl group with a benzyl substituent. In contrast, compounds 6 and 7 (e.g., 1-benzyl-N-(3-(cyclopropylcarbamoyl)phenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide) feature a pyridazine ring instead of pyridine.

Halogenation and Functional Group Modifications

  • Compound: 5-Chloro-1-[(3-chlorophenyl)methyl]-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide introduces an additional chlorine atom at position 5 of the dihydropyridine ring.
  • Compound: 1-[(4-Chlorophenyl)methyl]-N-[2-(dimethylamino)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxamide replaces the 2-methoxyphenyl group with a dimethylaminoethyl chain.

Aromatic Substituent Comparisons

Methoxy Positional Isomerism

The target compound’s 2-methoxyphenyl group differs from the 4-methoxyphenyl substituent in the analog. Ortho-methoxy groups induce steric strain and reduce resonance stabilization compared to para-substituted counterparts, which may impact conformational flexibility and receptor interactions .

Chlorophenyl vs. Methylphenyl Substitutions

  • Compound : 1-[(3-Methylphenyl)methyl]-6-oxo-N-[4-(propan-2-yl)phenyl]-1,6-dihydropyridine-3-carboxamide substitutes the 3-chlorophenyl group with a 3-methylphenyl moiety. The methyl group’s electron-donating nature contrasts with chlorine’s electron-withdrawing effect, altering the compound’s electronic profile and lipophilicity .

Structural and Functional Data Table

Compound Name Core Structure R1 (Position 1) R2 (Position 3) Molecular Formula Molar Mass (g/mol) Key Notes
Target Compound Dihydropyridine 3-Chlorophenylmethyl 2-Methoxyphenylamide C₂₀H₁₆ClN₂O₃ 375.81 Reference structure
Compound Dihydropyridine 3-Chlorophenylmethyl 4-Methoxyphenylamide (+5-Cl) C₂₀H₁₅Cl₂N₂O₃ 403.26 Enhanced steric/electronic effects
Compound Dihydropyridine 3-Methylphenylmethyl 4-Isopropylphenylamide C₂₃H₂₄N₂O₃ 376.45 Increased lipophilicity
Compound Dihydropyridine 4-Chlorophenylmethyl 2-(Dimethylamino)ethylamide C₁₇H₁₇ClN₃O₂ 338.79 Improved solubility
Compound 6 Pyridazine Benzyl 3-(Cyclopropylcarbamoyl)phenyl C₂₂H₂₁N₃O₃ 375.42 Planar core for binding

Research Implications and Trends

  • Electron-Withdrawing Groups : Chlorine and pyridazine cores (as in compounds) are prioritized in protease inhibitor design for enhanced target engagement .
  • Solubility Optimization: Substituents like dimethylaminoethyl () or methoxy groups () balance lipophilicity and solubility for improved pharmacokinetics .
  • Steric Effects : Ortho-substituents (e.g., 2-methoxy in the target compound) may limit rotational freedom, affecting binding pocket accommodation .

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